1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene
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Overview
Description
1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene is a chemical compound with the molecular formula C11H17NOS. It is known for its unique structure, which includes an amino group, a sulfanyl group, and a methoxybenzene ring. This compound is used primarily for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene typically involves the reaction of 2-methoxybenzene with 3-amino-2-methylpropyl sulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and the use of high-efficiency catalysts to maximize yield and minimize by-products. The exact methods can vary depending on the scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can affect various pathways and processes within cells, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Triazoles: Widely studied for their pharmacological potentials.
Indoles: Important in medicinal chemistry for their role in drug development.
Uniqueness
1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C11H17NOS |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)sulfanyl-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H17NOS/c1-9(7-12)8-14-11-6-4-3-5-10(11)13-2/h3-6,9H,7-8,12H2,1-2H3 |
InChI Key |
RXPATPAEEPZLTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)CSC1=CC=CC=C1OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.